

## An In-depth Technical Guide to 1,4-Diphenoxybutane: Structure,

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## Compound of Interest

Compound Name: 1,4-Diphenoxybutane

Cat. No.: B1595049

## Abstract

This technical guide provides a comprehensive overview of **1,4-diphenoxybutane** (CAS No. 3459-88-9), a symmetrical diaryl ether. This document is development and materials science. It delves into the molecule's core chemical and physical properties, offers a detailed, field-proven protocol for its applications as a molecular scaffold and linker. The guide emphasizes the causal relationships behind experimental procedures, ensuring a blend of grounded in authoritative references to ensure scientific integrity.

## Molecular Structure and Identification

**1,4-Diphenoxybutane** is an organic compound characterized by a central four-carbon aliphatic chain (butane) linked at its terminal positions to two p combination of flexibility from the butyl chain and rigidity and aromaticity from the phenyl rings.

The key identifiers for **1,4-diphenoxybutane** are summarized below.

Identifier	Value	Source
CAS Number	3459-88-9	[1]
Molecular Formula	C <sub>16</sub> H <sub>18</sub> O <sub>2</sub>	ECHEM
Molecular Weight	242.31 g/mol	ECHEM
IUPAC Name	1,4-diphenoxybutane	-
Canonical SMILES	C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2	-
InChIKey	PMVVWYMWJBCMMI-UHFFFAOYSA-N	-

```
graph "1_4_Diphenoxybutane_Structure" {
  layout=neato;
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

  // Define nodes for atoms
  C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O2 [label="O"]

  // Benzene Ring 1
  B1_C1 [label="C"]; B1_C2 [label="C"]; B1_C3 [label="C"]; B1_C4 [label="C"]; B1_C5 [label="C"]; B1_C6 [label="C"]

  // Benzene Ring 2
  B2_C1 [label="C"]; B2_C2 [label="C"]; B2_C3 [label="C"]; B2_C4 [label="C"]; B2_C5 [label="C"]; B2_C6 [label="C"]
```

```
// Butane Chain
C2 -- C3 [len=1.0];
C3 -- C4 [len=1.0];
C4 -- C5 [len=1.0];

// Ether Linkages
O1 -- C2 [len=1.0];
O2 -- C5 [len=1.0];

// Phenyl Group 1 Attachment
O1 -- B1_C1 [len=1.0];
B1_C1 -- B1_C2; B1_C2 -- B1_C3; B1_C3 -- B1_C4; B1_C4 -- B1_C5; B1_C5 -- B1_C6; B1_C6 -- B1_C1;

// Phenyl Group 2 Attachment
O2 -- B2_C1 [len=1.0];
B2_C1 -- B2_C2; B2_C2 -- B2_C3; B2_C3 -- B2_C4; B2_C4 -- B2_C5; B2_C5 -- B2_C6; B2_C6 -- B2_C1;

// Positioning - Manual adjustments for clarity
B1_C1 [pos="0,0!"]; O1 [pos="1.5,0!"]; C2 [pos="2.5,0.5!"]; C3 [pos="3.5,-0.5!"]; C4 [pos="4.5,0.5!"]; C5 [po:
}
```

Caption: 2D skeletal structure of **1,4-diphenoxybutane**.

## Physicochemical Properties

The physical and chemical properties of **1,4-diphenoxybutane** are dictated by its molecular structure. The presence of two phenyl groups makes it a provide sites for hydrogen bonding with proton donors. The butyl chain allows for significant conformational flexibility.

Property	Value	Notes
Physical State	Solid	Expecte
Boiling Point	~385.5 °C at 760 mmHg	Predict
Melting Point	98-100 °C	-
Solubility	Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	-
Density	~1.07 g/cm <sup>3</sup>	Predict

## Anticipated Spectroscopic Profile

While a complete, published set of spectra is not readily available, the structure of **1,4-diphenoxybutane** allows for a reliable prediction of its key spe confirm the identity and purity of the compound post-synthesis.

- <sup>1</sup>H NMR (Proton NMR): The spectrum is expected to be symmetrical.<sup>[2]</sup>
  - ~6.8-7.3 ppm: A set of multiplets corresponding to the 10 aromatic protons on the two phenyl rings.

- ~4.0 ppm: A triplet corresponding to the 4 protons of the two methylene groups adjacent to the oxygen atoms (-O-CH<sub>2</sub>-). The signal is shifted downfield.
- ~1.9 ppm: A multiplet (likely a quintet) corresponding to the 4 protons of the two central methylene groups (-CH<sub>2</sub>-CH<sub>2</sub>-).
- <sup>13</sup>C NMR (Carbon NMR):
  - ~159 ppm: Ipso-carbon of the phenyl ring attached to oxygen (C-O).
  - ~114-130 ppm: Signals for the remaining aromatic carbons.
  - ~67 ppm: Signal for the carbons adjacent to the oxygen atoms (-CH<sub>2</sub>-O).
  - ~26 ppm: Signal for the central carbons of the butane chain (-CH<sub>2</sub>-CH<sub>2</sub>-).
- Infrared (IR) Spectroscopy:
  - 3100-3000 cm<sup>-1</sup>: Aromatic C-H stretching.
  - 3000-2850 cm<sup>-1</sup>: Aliphatic C-H stretching.
  - ~1600 and ~1500 cm<sup>-1</sup>: Aromatic C=C ring stretching vibrations.
  - ~1240 cm<sup>-1</sup>: Strong, characteristic aryl-alkyl ether C-O asymmetrical stretching.
- Mass Spectrometry (MS):
  - Molecular Ion (M<sup>+</sup>): A peak at m/z = 242.31, corresponding to the molecular weight of the compound.
  - Key Fragments: Expect fragmentation patterns involving cleavage of the ether bond or the butane chain, leading to fragments such as the phenoxide ion.

## Synthesis and Purification

The most direct and reliable method for preparing **1,4-diphenoxybutane** is the Williamson ether synthesis. This classic S<sub>N</sub>2 reaction involves the nucleophilic attack of phenoxide on 1,4-dichlorobutane.

## Causality of Experimental Design

The chosen protocol is a double Williamson ether synthesis.

- Nucleophile Generation: Phenol is not nucleophilic enough to displace a halide. A base (potassium carbonate) is used to deprotonate the phenol, forming the phenoxide ion. Potassium carbonate is a moderately strong base that is easy to handle and less hazardous than alternatives like sodium hydride.<sup>[4]</sup>
- Electrophile: 1,4-Dichlorobutane is selected as the electrophile. It is a primary alkyl halide, which is ideal for S<sub>N</sub>2 reactions as it minimizes the competition from elimination, albeit more reactive and expensive, alternative.
- Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is required. These solvents can dissolve the ionic phenoxide intermediate and the potassium salt, while not solvating the nucleophile.
- Heat: The reaction is heated under reflux to increase the reaction rate, ensuring completion within a reasonable timeframe.

Caption: General experimental workflow for the synthesis of **1,4-diphenoxybutane**.

## Detailed Experimental Protocol

Materials:

- Phenol (2.1 eq.)
- 1,4-Dichlorobutane (1.0 eq.)

- Anhydrous Potassium Carbonate ( $K_2CO_3$ ), finely powdered (2.5 eq.)
- Acetone (anhydrous)
- Dichloromethane (DCM)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ )

#### Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.1 eq.), finely powdered potassium carbonate (2.5 eq.), and acetone (10 mL).
- **Addition of Electrophile:** Begin stirring the suspension and add 1,4-dichlorobutane (1.0 eq.) to the flask.
- **Reflux:** Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC. The reaction is complete when the starting material (1,4-dichlorobutane) is consumed.
- **Cooling and Filtration:** Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts ( $K_2CO_3$ ) and the small amount of acetone.
- **Solvent Removal:** Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.
- **Aqueous Workup:** Dissolve the crude residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH and brine.
- **Drying and Concentration:** Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
- **Validation:** The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 3.0 and by melting point.

## Applications in Research and Drug Development

While **1,4-diphenoxybutane** is not itself a therapeutic agent, its structure is of significant interest to medicinal chemists and material scientists. Organic linker applications.<sup>[6][7]</sup> The **1,4-diphenoxybutane** structure serves as a valuable non-polar, flexible linker.

- **Molecular Scaffolding:** The butane chain provides a defined four-carbon separation between two aromatic systems. This is a common strategy in drug design with two binding sites on a protein or receptor, often leading to enhanced affinity and selectivity.
- **Linker in Prodrugs and Probes:** The flexible and lipophilic nature of the linker can be used to improve the pharmacokinetic properties of a drug, such as its solubility and stability under physiological conditions but can be designed for cleavage under specific enzymatic or chemical triggers.
- **Precursor in Materials Science:** Symmetrical diaryl ethers are building blocks for polymers and other advanced materials. For instance, related structures are used to synthesize polycyclic aromatic hydrocarbons with interesting optoelectronic properties.<sup>[8]</sup> Similarly, the phenoxy groups in **1,4-diphenoxybutane** could be functionalized for various applications.

## Safety, Handling, and Disposal

Proper handling of **1,4-diphenoxybutane** and its precursors is essential for laboratory safety. The following information is synthesized from available

Aspect	Guideline	Source
Personal Protective Equipment (PPE)	Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.	-
Handling	Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Avoid formation of dust and aerosols. Take precautionary measures against static discharge.	-
Storage	Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.	-
First Aid (Eyes)	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.	-
First Aid (Skin)	Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.	-
Environmental Hazards	Harmful to aquatic life with long-lasting effects. Avoid release to the environment.	-
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	-

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